Ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine-4-carboxylate is a chemical compound with the molecular formula C15H20N2O6S. It is a piperidine derivative that features a sulfonyl group and a nitrophenyl group, making it a compound of interest in various chemical and pharmaceutical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with ethyl 4-methyl-3-nitrobenzenesulfonate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a sulfide using reagents like lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide or hydrochloric acid for hydrolysis.
Major Products Formed
Oxidation: 1-[(4-methyl-3-aminophenyl)sulfonyl]piperidine-4-carboxylate.
Reduction: Ethyl 1-[(4-methyl-3-nitrophenyl)sulfanyl]piperidine-4-carboxylate.
Substitution: 1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine-4-carboxylic acid.
Scientific Research Applications
Ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological targets, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-[(4-methyl-3-nitrophenyl)sulfanyl]piperidine-4-carboxylate: Similar structure but with a sulfanyl group instead of a sulfonyl group.
1-[(4-methyl-3-aminophenyl)sulfonyl]piperidine-4-carboxylate: Similar structure but with an amine group instead of a nitro group.
Uniqueness
Ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine-4-carboxylate is unique due to its combination of a sulfonyl group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 1-(4-methyl-3-nitrophenyl)sulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c1-3-23-15(18)12-6-8-16(9-7-12)24(21,22)13-5-4-11(2)14(10-13)17(19)20/h4-5,10,12H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOBFOQAVSJAEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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